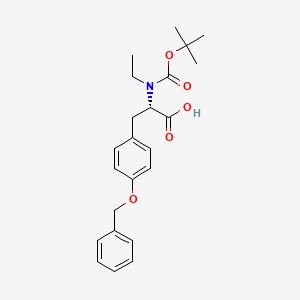

N-Boc-N-ethyl-O-benzyl-L-tyrosine

Description

Contextualization within Protected Amino Acid Chemistry

In the synthesis of complex molecules like peptides or peptidomimetics, the reactive functional groups of the constituent amino acids must be temporarily masked or "protected" to prevent unwanted side reactions. peptide.comresearchgate.net This practice is the foundation of protected amino acid chemistry. The primary reactive sites on an amino acid are the α-amino group and the carboxylic acid group, along with any reactive moieties in the side chain. biosynth.com N-Boc-N-ethyl-O-benzyl-L-tyrosine is a prime example of a fully protected amino acid derivative. The α-amino group is protected by the Boc group, the phenolic hydroxyl side chain of tyrosine is protected by a benzyl (B1604629) ether, and the α-amino group is further modified by an ethyl group. peptide.comachemblock.com This extensive protection allows for the selective reaction of the remaining free carboxylic acid group, enabling its incorporation into a growing peptide chain or its use in other complex synthetic transformations. researchgate.net

Significance of N-Boc and O-Benzyl Protecting Groups in Synthetic Organic Methodologies

The choice of protecting groups is a critical aspect of multistep synthesis, governed by factors like stability to various reaction conditions and the ease and selectivity of removal. biosynth.com The N-Boc and O-Benzyl groups are mainstays in synthetic chemistry, particularly in the "Boc/Bzl" strategy for solid-phase peptide synthesis (SPPS). biosynth.comresearchgate.net

The N-Boc group is a popular choice for protecting the α-amino terminus of amino acids. rsc.org Its key advantage is its stability to a wide range of basic and nucleophilic conditions, while being easily removable under mild acidic conditions, typically using trifluoroacetic acid (TFA). rsc.orgorganic-chemistry.org This selective removal, or deprotection, is fundamental to the stepwise assembly of peptides. biosynth.com

The O-Benzyl group is frequently used to protect the hydroxyl function of amino acid side chains, such as that of tyrosine. peptide.comresearchgate.net The use of an unprotected tyrosine side chain can lead to undesired acylation of the phenol (B47542) group or alkylation of the electron-rich aromatic ring during synthesis. researchgate.net The benzyl ether is stable to the mild acidic conditions used to remove the N-Boc group, but it can be cleaved using stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final step of a synthesis to deprotect all side chains and cleave the peptide from its solid support. peptide.comresearchgate.net The combination of Boc and Benzyl groups is considered "quasi-orthogonal" because both are removed by acid, but their differing sensitivity to acid strength allows for selective cleavage. biosynth.com

Unique Aspects and Research Implications of N-Alkylation in Tyrosine Derivatives

N-alkylation of amino acids, such as the N-ethylation in the title compound, introduces significant structural and functional changes. While the direct N-alkylation of unprotected amino acids presents challenges due to potential side reactions like esterification and the zwitterionic nature of the substrates, it is a crucial modification in medicinal chemistry. nih.gov N-alkylated amino acids are key components in many biologically active peptides and small molecules.

The introduction of an N-alkyl group can:

Increase steric bulk , influencing the conformation of peptides and potentially locking them into a bioactive shape.

Enhance metabolic stability by making the adjacent peptide bond resistant to cleavage by peptidases.

Modify lipophilicity and cell permeability , which can improve the pharmacokinetic properties of a drug candidate.

Eliminate a hydrogen bond donor , which can alter binding interactions with biological targets.

The presence of the N-ethyl group in this compound makes it a valuable precursor for synthesizing peptides with these modified properties. acs.org Research into direct and selective N-alkylation methods continues to be an active area, aiming to provide efficient and sustainable routes to these important building blocks. nih.govnih.gov

Overview of Academic Research Trajectories and Scope for this compound

The academic and industrial interest in this compound stems from its utility as a specialized building block for creating complex, high-value molecules. While research on this specific N-ethyl derivative is highly specialized, the trajectory follows the broader applications of its close analogs, like N-methylated versions. chemimpex.com

Key research areas include:

Peptide Synthesis: It is used to incorporate a non-natural, N-alkylated tyrosine residue into a peptide sequence. This is particularly relevant in the development of therapeutic peptides where enhanced stability and specific receptor interactions are desired. chemimpex.com

Drug Discovery and Medicinal Chemistry: The compound is a precursor for novel drug candidates. Its unique structure is valuable for creating enzyme inhibitors and receptor ligands, with potential applications in fields like oncology and neurology where precise molecular recognition is critical. chemimpex.com

Development of Synthetic Methodologies: The synthesis of complex derivatives like this compound itself drives research into more efficient and selective protection and alkylation strategies for multifunctional molecules. ucla.edu For example, recent studies have explored novel catalytic methods for the amino etherification of alkenes, demonstrating the functionalization of complex amino acid derivatives. acs.org

The compound's structure, combining robust protection with a functionality-altering N-alkylation, ensures its continued relevance in the synthesis of sophisticated molecular architectures for both academic exploration and pharmaceutical development.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)(ethyl)amino)propanoic acid |

| CAS Number | 94732-11-3 |

| Molecular Formula | C23H29NO5 |

| Molecular Weight | 399.49 g/mol |

| Purity | Typically ≥95% |

| SMILES | O=C(O)C@@H(C)C)=O)CC)CC1=CC=C(OCC2=CC=CC=C2)C=C1 |

Data sourced from AChemBlock. achemblock.com

Properties

IUPAC Name |

(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-5-24(22(27)29-23(2,3)4)20(21(25)26)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,25,26)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUJVJOPKWQYME-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role and Applications of N Boc N Ethyl O Benzyl L Tyrosine in Advanced Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of N-Boc-N-ethyl-O-benzyl-L-tyrosine, derived from the L-tyrosine backbone, makes it an invaluable chiral building block. This specific stereochemistry is essential for the synthesis of complex molecules that require precise three-dimensional arrangements for their biological activity.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the strategic importance of similar N-alkylated and O-protected tyrosine derivatives is well-established. Natural products are a significant source of biologically active compounds and potential drug candidates. beilstein-journals.org The synthesis of analogs of natural products, such as the simplified muraymycin analogues, often involves the use of protected amino acids. The structural motifs present in this compound are common in various natural product classes, suggesting its potential as a precursor in their synthesis. For instance, the total synthesis of (-)-renieramycin G from L-tyrosine highlights the utility of tyrosine derivatives in constructing complex molecular architectures. acs.org

The application of this compound as an intermediate is more prominently featured in the development of medicinal chemistry scaffolds and chemical probes. chemimpex.com The Boc and benzyl (B1604629) protecting groups offer stability and allow for selective reactions, which is crucial for creating biologically active compounds. chemimpex.compeptide.comisotope.com Tyrosine derivatives are significant in drug development, particularly in fields like oncology and neurology. chemimpex.com The modification of biologically active peptides with such derivatives can enhance their efficacy and stability. chemimpex.com For example, N-alkylated analogs of a cyclic CXCR4 receptor antagonist have been synthesized using methods applicable to this compound. nih.gov Furthermore, the synthesis of short α-/β-mixed peptides with potential as antidiabetic therapeutics has been achieved using N-Boc-O-benzyl-L-tyrosine as a starting material. mtu.edu

Application in Peptide Chemistry and Peptidomimetic Design

The unique structure of this compound lends itself to significant applications in peptide chemistry and the design of peptidomimetics, which are molecules that mimic the structure and function of peptides.

This compound is a valuable building block for incorporation into peptide chains using both solid-phase peptide synthesis (SPPS) and solution-phase methods. mtu.educhemimpex.com In SPPS, the Boc group serves as a temporary protecting group for the N-terminus, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence. peptide.comrsc.org The benzyl group protects the tyrosine side chain's hydroxyl group throughout the synthesis. nih.gov This derivative is particularly useful in Boc-based SPPS protocols. peptide.com Solution-phase peptide synthesis also utilizes such protected amino acids for the stepwise construction of peptides. mtu.edu

| Synthesis Method | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid support, facilitating purification. The Boc group is removed at each step to allow chain elongation. |

| Solution-Phase Synthesis | All reactions occur in solution, which can be advantageous for large-scale synthesis and for peptides that are difficult to assemble on a solid support. |

The presence of the N-ethyl group in this compound has a profound impact on the resulting peptide's properties. N-alkylation introduces a subtle yet significant modification to the peptide backbone that can dramatically affect its conformation and stability. nih.gov This modification can disrupt the typical hydrogen bonding patterns within peptide secondary structures like alpha-helices and beta-sheets, leading to unique conformational preferences. nih.govnih.gov From a chemical stability perspective, N-alkylation can render the adjacent peptide bond resistant to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs. nih.gov

Diversification through Derivatization and Analogue Synthesis

This compound is a versatile platform for creating a diverse range of molecular analogues. nih.govmtu.edunih.gov The protecting groups can be selectively removed to expose reactive sites for further chemical modification. For instance, the Boc group can be cleaved to reveal the N-ethylamino group, which can then be acylated or coupled with other molecules. rsc.org Similarly, the benzyl ether can be removed to unmask the phenolic hydroxyl group of the tyrosine side chain, which can then be functionalized. nih.gov This allows for the synthesis of a wide array of analogues with modified properties, which is a key strategy in drug discovery and the development of chemical probes to study biological systems. peptide.comnih.govmtu.edursc.org The ability to introduce various functional groups via N-alkylation further expands the possibilities for creating novel peptide structures. nih.gov

Functionalization of the Tyrosine Aromatic Ring

The tyrosine aromatic ring presents a key site for chemical modification, and the protecting groups on this compound play a critical role in directing and enabling these transformations. The presence of the electron-donating benzyloxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to this group.

Recent advancements have highlighted the utility of directing groups to achieve site-selective functionalization of tyrosine residues within peptides. For instance, a silanol (B1196071) group, acting as both a hydroxyl-protecting group and a directing group, has been employed in palladium-catalyzed ortho-olefination of protected tyrosine derivatives. nih.gov This method, however, can be limited by the need to protect other nucleophilic functional groups within the peptide. nih.gov Another strategy involves the use of a carbamate (B1207046) group on the tyrosine hydroxyl, which directs ortho-trifluoroacetoxylation via a presumed RuII/RuIV mechanism, leading to hydroxylation upon hydrolysis. nih.gov It is important to note that the use of trifluoroacetic acid (TFA) in this process restricts the use of acid-labile protecting groups. nih.gov

Metal-free approaches have also been developed for the functionalization of tyrosine residues. One such strategy involves the controlled oxidative dearomatization of a tyrosine residue to form 4-amino phenylalanine or 4-amino-3-methoxy phenylalanine in short peptides with good yields and excellent regioselectivity. rsc.org These modifications can lead to significant changes in the self-assembly properties of the peptides, inducing morphological transitions from nanowires to nanosheets. rsc.org

The ability to selectively introduce functional groups onto the tyrosine aromatic ring is of significant interest for creating modified biologics with fine-tuned properties for applications in proteomics, diagnostics, and drug delivery. nih.gov

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary site for modification, enabling the formation of amide and ester linkages, which are fundamental to peptide synthesis and the creation of diverse molecular architectures.

Amide Bond Formation: The carboxylic acid can be activated using a variety of coupling reagents to facilitate the formation of amide bonds with primary and secondary amines. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.orgnih.gov For instance, the synthesis of novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides involves an amidation step mediated by bis(pentafluorophenyl) carbonate (BPC). researchgate.net Another powerful coupling reagent, N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU), has been successfully employed for the high-yield synthesis of N-Boc-amino acid-(N'-benzoyl)- and N-Boc-amino acid-(N'-nicotinoyl) hydrazides. mdpi.com

Esterification: The carboxylic acid can also be converted into various esters. For example, the synthesis of N-Boc-O-benzyl-L-tyrosine benzyl ester has been reported. rsc.org These ester derivatives can serve as protecting groups for the carboxylic acid during subsequent synthetic steps or can be incorporated as part of the final target molecule.

The following table summarizes common reagents used for modifying the carboxylic acid moiety of protected tyrosine derivatives:

| Modification | Reagent(s) | Application Example |

| Amide Coupling | EDC, HOBt | Synthesis of peptides. nih.gov |

| Amide Coupling | BPC | Synthesis of pyrimidin-3-carboxamides. researchgate.net |

| Amide Coupling | HATU | Synthesis of N-Boc-amino acid hydrazides. mdpi.com |

| Esterification | Benzyl bromide, NaHCO3 | Synthesis of N-Boc-O-benzyl-L-tyrosine benzyl ester. rsc.org |

Contribution to the Exploration of Novel Reaction Pathways and Methodologies

The unique structure of this compound and related protected amino acids makes them valuable tools in the development and exploration of new synthetic methodologies. Their defined stereochemistry and multiple functional groups allow for the investigation of complex, stereoselective transformations.

One area of significant advancement is in the field of copper-catalyzed reactions. A three-component catalytic amino etherification of alkenes has been developed, which utilizes a copper catalyst to generate aminium radical cations that react with alkenes to form carbon radicals. acs.org Subsequent C-O bond formation is enabled by the use of silyl (B83357) ethers as O-nucleophiles. acs.org This methodology has been successfully applied to the functionalization of complex bioactive molecules, including amino acid derivatives like tyrosine, demonstrating broad functional group compatibility and the potential for late-stage functionalization in medicinal chemistry. acs.orgacs.org

Furthermore, derivatives of N-Boc-tyrosine are instrumental in studying reaction mechanisms. For example, the collisional-induced dissociations of protonated N-benzyl- and N-(1-phenylethyl)tyrosine amides have been investigated to understand rearrangement pathways involving ion/neutral complexes. nih.gov Such studies provide fundamental insights into reaction mechanisms that can guide the design of new synthetic strategies.

The development of new ligands for chiral functionalization of amino acids in Ni(II)-Schiff base complexes also highlights the contribution of tyrosine derivatives. beilstein-journals.org By modifying the ligand structure, for instance by introducing a tert-butyl group, the reactivity and stereoselectivity of the complex can be enhanced, facilitating the synthesis of functionalized amino acids. beilstein-journals.org

Application in Bioconjugation Chemistry as a Facilitating Agent

The field of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins and peptides, has benefited significantly from methodologies targeting tyrosine residues. While this compound itself is a protected building block, the underlying tyrosine structure is a key target for selective modification in bioconjugation strategies.

One prominent method is the "tyrosine-click" reaction, which utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) for the chemoselective labeling of tyrosine residues. nih.gov This reaction is compatible with other common bioconjugation targets like cysteine and lysine, enabling the tri-functionalization of proteins. nih.gov The resulting linkage has shown greater stability compared to commonly used maleimide-type linkages. nih.gov This approach has been used for the selective PEGylation of proteins and the creation of antibody-drug conjugates. nih.gov

Enzyme-catalyzed methods also offer a powerful approach for tyrosine bioconjugation. Tyrosinase can oxidize exposed tyrosine residues to o-quinones, which then react rapidly with cysteine residues on a target protein, forming a stable covalent bond. acs.orgnih.gov This method is highly site-specific, targeting only solvent-exposed tyrosines, and proceeds under mild, aerobic conditions, preserving the protein's structure and function. acs.orgnih.gov

Transition metal-mediated approaches, such as the use of electrophilic π-allyl palladium complexes, have been explored for the O-alkylation of tyrosine residues. nih.gov Additionally, Mannich-type reactions provide a means for carbon-carbon bond formation on the tyrosine ring under mild, metal-free conditions. nih.gov

These diverse strategies for tyrosine modification underscore its growing importance as an alternative and complementary approach to traditional cysteine and lysine-based bioconjugation, opening up new avenues for creating sophisticated biomaterials and therapeutics. rsc.org

Advanced Characterization Methodologies for N Boc N Ethyl O Benzyl L Tyrosine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and provides information on their electronic environment, proximity, and scalar coupling with neighboring protons. For N-Boc-N-ethyl-O-benzyl-L-tyrosine, the ¹H NMR spectrum would exhibit a series of distinct signals corresponding to each unique proton environment.

The analysis of a ¹H NMR spectrum involves examining chemical shifts (δ), integration values, and signal multiplicities (splitting patterns).

Chemical Shift (δ): The position of a signal on the spectrum indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield).

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons (spin-spin coupling) and reveals the number of adjacent protons.

Based on the structure of this compound, the following proton signals are anticipated:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| Aromatic (Benzyl & Tyrosyl) | 6.8 - 7.5 | Multiplet (m) | 9H | Protons on the two phenyl rings. |

| Benzyl (B1604629) CH₂ | ~5.0 | Singlet (s) | 2H | -O-CH₂-Ph |

| Alpha-CH | 4.5 - 5.0 | Doublet of Doublets (dd) or Multiplet (m) | 1H | Chiral center proton. |

| Ethyl N-CH₂ | 3.2 - 3.6 | Quartet (q) or Multiplet (m) | 2H | -N-CH₂-CH₃ |

| Beta-CH₂ | 2.8 - 3.2 | Multiplet (m) | 2H | Protons adjacent to the chiral center. |

| Boc (t-butyl) | ~1.4 | Singlet (s) | 9H | -(CH₃)₃ |

| Ethyl CH₃ | 1.0 - 1.3 | Triplet (t) | 3H | -N-CH₂-CH₃ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the presence of rotational isomers around the N-Boc amide bond, which can sometimes lead to signal broadening or the appearance of duplicate signals for nearby protons researchgate.net.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the molecular framework. In the case of N-Boc-protected amino acids, the chemical shifts of carbonyl carbons are of particular interest as they are sensitive to the local electronic and structural environment mdpi.com.

The expected ¹³C NMR signals for this compound would fall into several distinct regions:

| Carbon Type | Predicted Chemical Shift (ppm) | Structural Assignment |

| Carboxyl (C=O) | 170 - 175 | -COOH |

| Boc (C=O) | 155 - 160 | -N-COO- |

| Aromatic (C-O) | 157 - 159 | Tyrosyl C4 |

| Aromatic (C) | 120 - 140 | Aromatic carbons of both rings. |

| Aromatic (CH) | 114 - 131 | Aromatic carbons with attached protons. |

| Boc (quaternary C) | 79 - 82 | -C(CH₃)₃ |

| Benzyl CH₂ | ~70 | -O-CH₂-Ph |

| Alpha-CH | 55 - 60 | Chiral center carbon. |

| Ethyl N-CH₂ | 40 - 45 | -N-CH₂-CH₃ |

| Beta-CH₂ | 35 - 40 | -CH-CH₂-Ar |

| Boc (CH₃) | ~28 | -C(CH₃)₃ |

| Ethyl CH₃ | 14 - 16 | -N-CH₂-CH₃ |

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments resolve these ambiguities by correlating signals across a second frequency dimension, providing unambiguous evidence of molecular connectivity acs.orglibretexts.orgcreative-biostructure.com.

COSY (Correlation Spectroscopy): This is a homonuclear technique that correlates protons that are coupled to each other (typically through two or three bonds) creative-biostructure.com. For this compound, a COSY spectrum would show cross-peaks connecting:

The alpha-CH proton to the beta-CH₂ protons.

The protons of the ethyl group (-N-CH₂- to -CH₃).

Coupled protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear techniques that correlate protons with their directly attached carbons creative-biostructure.com. An HSQC or HMQC spectrum provides a direct map of ¹H-¹³C one-bond connectivities. This is invaluable for assigning the signals in the ¹³C spectrum by linking them to the more easily assigned ¹H signals. For instance, it would definitively link the proton signal of the benzyl -CH₂- group to its corresponding carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns researchgate.net.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms drug-dev.comnih.gov. For this compound (Formula: C₂₃H₂₉NO₅), HRMS is the definitive method for confirming its elemental composition.

| Parameter | Value |

| Molecular Formula | C₂₃H₂₉NO₅ |

| Monoisotopic Mass | 399.2046 g/mol |

| Ionization Mode (example) | [M+H]⁺ (protonated) |

| Calculated Exact Mass [M+H]⁺ | 400.2118 |

| Ionization Mode (example) | [M+Na]⁺ (sodiated) |

| Calculated Exact Mass [M+Na]⁺ | 422.1938 |

An experimental HRMS measurement matching one of these calculated values to within a few parts per million would provide unambiguous confirmation of the compound's elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like protected amino acids nih.gov. It typically generates protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation, making it ideal for determining the molecular weight nih.govnih.gov.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information. In an MS/MS experiment, a specific parent ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. For N-Boc derivatives, characteristic fragmentation patterns are often observed nih.govnih.gov.

Predicted Fragmentation Pathways in ESI-MS/MS:

Loss of the Boc group: The tert-butoxycarbonyl group is labile and readily fragments. Common losses include:

Loss of isobutylene (C₄H₈, 56 Da) to give an [M+H-56]⁺ ion.

Loss of the entire Boc group (C₅H₉O₂, 101 Da).

Loss of tert-butanol (C₄H₁₀O, 74 Da).

Loss of the Benzyl group: Cleavage of the benzyl ether can result in the loss of a benzyl radical (C₇H₇, 91 Da).

Backbone Fragmentation: Cleavage along the amino acid backbone can also occur, providing sequence information in larger peptides drug-dev.com.

The analysis of these specific fragment ions helps to confirm the presence and location of the various functional groups within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for the structural elucidation and characterization of complex organic molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its functional groups and electronic properties, respectively.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular vibrational modes (e.g., stretching, bending), allowing for the identification of the functional groups present. The IR spectrum of this compound is characterized by a series of distinct absorption bands that confirm the presence of its key structural components: the carbamate (B1207046), the carboxylic acid, the aromatic rings, and the ether linkage.

Key vibrational frequencies for this compound are detailed below. The broad O-H stretch of the carboxylic acid is a prominent feature, alongside the two distinct carbonyl stretching bands from the Boc-carbamate and the acid group. The C-O stretching region will show multiple bands due to the carbamate, ether, and carboxylic acid moieties. Aromatic C-H and C=C stretching vibrations confirm the presence of the benzyl and phenyl rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic/Alkyl | C-H Stretch | 3100 - 2850 |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Boc-Carbamate | C=O Stretch | 1700 - 1670 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Ether/Carbamate/Acid | C-O Stretch | 1300 - 1000 |

Electronic Spectroscopy for Chromophore Analysis in Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. nih.gov The primary chromophore in this compound is the O-benzyl-tyrosine moiety, which contains two aromatic rings. The UV spectrum of L-tyrosine in aqueous solution typically shows absorption bands around 193 nm, 224 nm, and 275 nm, which are attributed to π → π* transitions within the phenol (B47542) side chain. iosrjournals.org

In this compound, the etherification of the phenolic hydroxyl group with a benzyl group modifies the electronic environment. The molecule contains two distinct aromatic systems: the para-substituted benzene ring of the original tyrosine and the monosubstituted benzene ring of the benzyl group. These chromophores give rise to characteristic absorption bands in the UV region. Analysis of the UV-Vis spectrum is crucial for confirming the integrity of the aromatic systems and can be used for quantitative analysis.

| Chromophore | Electronic Transition | Approximate λmax (nm) |

|---|---|---|

| Benzene Ring (Benzyl group) | π → π* (1Lb band) | ~255 - 265 |

| p-Alkoxyphenyl Ring (Tyrosine derivative) | π → π* (1Lb band) | ~275 - 282 |

| Aromatic Systems | π → π* (1La band) | ~220 - 230 |

Chromatographic and Purity Assessment Techniques

Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile, thermally labile compounds such as protected amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is the most effective technique. sigmaaldrich.com In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.

The compound is separated from impurities based on differences in hydrophobicity. Purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks at a specific wavelength (e.g., 220 nm or 254 nm). The N-Boc protecting group is generally stable under standard RP-HPLC conditions that use eluents containing acetonitrile, water, and 0.1% trifluoroacetic acid (TFA). researchgate.net A validated HPLC method is essential for quality control, ensuring the compound meets the required specifications for subsequent use. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and polar nature of amino acids and their derivatives, direct analysis by GC-MS is not feasible. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the polar functional groups (specifically the carboxylic acid in this compound) into less polar, more volatile moieties. nih.gov

Silylation is a common and effective derivatization technique for this purpose. d-nb.info Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the acidic proton of the carboxylic acid to form a tert-butyldimethylsilyl (TBDMS) ester. usra.edu This derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. The gas chromatograph separates the derivatized compound from any byproducts, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming the identity and structure of the analyte. sigmaaldrich.com

| Step | Description |

|---|---|

| 1. Derivatization | Reaction of the compound with a silylating agent (e.g., MTBSTFA in acetonitrile) to convert the carboxylic acid (-COOH) to a silyl (B83357) ester (-COOSi(CH3)2C(CH3)3). |

| 2. GC Separation | Injection of the derivatized sample onto a capillary column (e.g., SLB-5ms). Separation is achieved based on boiling point and interaction with the stationary phase. |

| 3. MS Detection | The eluted derivative is ionized (typically by electron impact) and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for identification. |

Chiroptical Methods for Stereochemical Analysis

Confirming the stereochemical integrity of a chiral molecule is critical, particularly in pharmaceutical and biological research. Chiroptical methods, which rely on the interaction of chiral molecules with polarized light, are essential for this analysis. Circular Dichroism (CD) is a primary technique for assigning the stereochemistry of chiral compounds. chiralabsxl.com

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This differential absorption (ΔA) is plotted against wavelength to produce a CD spectrum. For a molecule like this compound, the chromophores (the two aromatic rings) are located near the chiral center (the α-carbon). The chiral environment induces CD signals in the absorption bands of these chromophores. nih.gov

The resulting CD spectrum provides a unique fingerprint for the enantiomer. The signs of the CD bands (positive or negative peaks, known as Cotton effects) are directly related to the absolute configuration of the molecule. chiralabsxl.com By comparing the CD spectrum of the synthesized this compound with that of known L-amino acid derivatives or established reference spectra, its 'L' configuration can be definitively confirmed. nih.govnih.gov This non-destructive technique is highly sensitive to the three-dimensional structure and is a powerful tool for verifying enantiomeric purity.

Optical Rotation and Specific Rotation Determinations

Optical rotation is a fundamental chiroptical property of chiral molecules that provides critical information about their stereochemistry. When plane-polarized light is passed through a solution containing an enantiomerically pure chiral compound, the plane of the light is rotated. The direction and magnitude of this rotation are characteristic of the molecule's three-dimensional structure. The measurement of this rotation is performed using a polarimeter.

The specific rotation, denoted as ([α]^T_λ), is a standardized measure of a compound's optical activity. It is a physical constant for a given chiral molecule under specific experimental conditions and is calculated from the observed optical rotation (α) using the following formula:

[[α]^T_λ = \frac{α}{l \times c}]

where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

α is the observed optical rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).

For this compound, which is derived from the naturally occurring L-tyrosine, a specific optical rotation value would be expected. The "L" configuration at the α-carbon dictates a particular stereochemical arrangement, leading to a characteristic interaction with plane-polarized light. The sign (positive or negative) and magnitude of the specific rotation are highly sensitive to the solvent, temperature, and wavelength used for the measurement.

While specific experimental data for this compound is not widely published, a hypothetical data table for its specific rotation determination would be structured as follows:

| Parameter | Value |

|---|---|

| Compound | This compound |

| Concentration (c) | e.g., 1.0 g/100 mL |

| Solvent | e.g., Chloroform (B151607) (CHCl₃) |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Temperature (T) | 20 °C |

| Path Length (l) | 1.0 dm |

| Observed Rotation (α) | Hypothetical Value |

| Calculated Specific Rotation ([α]) | Hypothetical Value |

The determination of a consistent specific rotation value is a crucial quality control parameter in the synthesis of this compound, as it confirms the retention of the desired stereochemistry from the L-tyrosine starting material.

Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a powerful technique that provides detailed information about the conformation and secondary structure of chiral molecules in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum is a plot of this difference in absorption (ΔA) or ellipticity (θ) as a function of wavelength.

For a protected amino acid derivative like this compound, several chromophores contribute to the CD spectrum. The primary chromophores are the amide group of the Boc-carbamate, the benzene ring of the benzyl group, and the phenyl ring of the tyrosine side chain. The electronic transitions within these chromophores are influenced by the chiral environment of the α-carbon, resulting in characteristic CD signals.

The analysis of the CD spectrum of this compound can provide valuable insights into:

Conformational Preferences: The rotational freedom around the various single bonds in the molecule leads to different stable conformations in solution. The spatial arrangement of the chromophores in these conformers will influence their electronic interactions and, consequently, the observed CD spectrum. Theoretical calculations can be used in conjunction with experimental CD data to model the preferred solution-state conformation.

Stereochemical Confirmation: The sign and intensity of the Cotton effects (the peaks in a CD spectrum) are highly sensitive to the absolute configuration of the chiral center. The CD spectrum provides a spectroscopic fingerprint of the L-configuration of the tyrosine backbone.

Solvent Effects: The conformation of the molecule can be influenced by the solvent environment. Recording CD spectra in different solvents can reveal information about the flexibility of the molecule and the nature of its interactions with the solvent.

A typical CD spectroscopic analysis of this compound would involve dissolving the compound in a suitable solvent (e.g., methanol or acetonitrile) and recording the spectrum over a range of ultraviolet wavelengths. The resulting data would be presented in a table similar to the hypothetical one below:

| Wavelength (nm) | Ellipticity (mdeg) | Description |

|---|---|---|

| e.g., ~270-280 nm | Hypothetical Value | π → π* transitions of the aromatic rings |

| e.g., ~220-240 nm | Hypothetical Value | n → π* transitions of the amide chromophore |

| e.g., ~200-220 nm | Hypothetical Value | π → π* transitions of the amide chromophore |

Computational and Theoretical Investigations on N Boc N Ethyl O Benzyl L Tyrosine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic nature of complex organic molecules like N-Boc-N-ethyl-O-benzyl-L-tyrosine. These in silico methods can predict, with a high degree of accuracy, various molecular properties before the molecule is even synthesized, saving valuable laboratory time and resources.

Theoretical investigations on related protected tyrosine molecules have demonstrated that the preferred conformations are a result of a delicate balance between steric hindrance and stabilizing intramolecular interactions. researchgate.netresearchgate.net For this compound, the bulky Boc and benzyl (B1604629) groups, along with the ethyl group, significantly influence the torsional angles of the amino acid backbone and the side chain.

DFT calculations can be used to perform a full geometry optimization, yielding the lowest energy conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For instance, the planarity of the phenyl ring and the geometry of the carbamate (B1207046) group are well-defined by these computational methods. nih.gov

Furthermore, quantum chemical calculations provide a detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability. The distribution of electron density and the molecular electrostatic potential map can also be calculated, highlighting the nucleophilic and electrophilic regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative Calculated Geometric and Electronic Parameters for this compound (Hypothetical Data) This table is generated for illustrative purposes based on typical values for similar molecules.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Bond Lengths | ||

| Cα-N | 1.48 Å | Standard single bond length, slightly elongated due to steric hindrance. |

| N-C(Boc) | 1.37 Å | Partial double bond character due to resonance in the carbamate group. |

| O-C(Benzyl) | 1.38 Å | Typical aryl ether bond length. |

| Bond Angles | ||

| Cα-N-C(ethyl) | 118° | Reflects the trigonal planar geometry around the nitrogen atom. |

| C-O-C(benzyl) | 117° | Standard angle for an ether linkage. |

| Dihedral Angles | ||

| χ1 (N-Cα-Cβ-Cγ) | -65° | Defines the orientation of the benzyl-protected phenolic side chain. |

| ω (Cα-C'-N-Cα) | 178° | Indicates a nearly planar peptide bond-like structure. |

| Electronic Properties | ||

| HOMO-LUMO Gap | 5.2 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a moderately polar molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov This is particularly important for a flexible molecule like this compound, which can adopt a multitude of conformations in solution.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the molecule in a virtual box of solvent molecules (e.g., water, chloroform (B151607), or dimethylformamide), researchers can observe how it folds, flexes, and interacts with its environment. These simulations can reveal the most populated conformational states and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For example, they can model how this protected amino acid would approach and bind to the active site of an enzyme or how it would self-assemble in solution. This information is crucial for understanding its role in larger molecular systems and for designing molecules with specific binding properties.

Table 2: Key Conformational and Interaction Data from a Hypothetical MD Simulation This table is generated for illustrative purposes.

| Parameter | Observation from MD Simulation | Implication |

|---|---|---|

| Dominant Conformations | Two major conformational families observed, differing in the relative orientation of the Boc and benzyl groups. | The molecule exists in a dynamic equilibrium between these states. |

| Solvent Accessibility | The carboxylic acid group is highly solvent-exposed, while the aromatic rings are partially shielded. | Affects reactivity and solubility. |

| Intramolecular H-bonds | Transient hydrogen bonds are observed between the carbonyl oxygen of the Boc group and the α-proton. | These interactions contribute to conformational stability. |

| Interaction with Solvent | The benzyl and Boc groups create a large hydrophobic surface area, leading to specific solvation shell structures. | Influences solubility and aggregation behavior. |

Prediction of Spectroscopic Properties and Spectral Assignments

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be simulated with a reasonable degree of accuracy.

For this compound, computational methods can predict the ¹H and ¹³C NMR chemical shifts. nih.govucla.edu These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, researchers can confidently assign each peak to a specific atom in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Similarly, IR spectra can be computationally predicted by calculating the vibrational frequencies of the molecule's bonds. researchgate.net Each vibrational mode corresponds to a specific stretching, bending, or wagging motion of the atoms. The predicted IR spectrum can help to identify characteristic functional groups, such as the carbonyl stretch of the Boc group and the C-O-C stretch of the benzyl ether.

UV-Vis spectra, which provide information about the electronic transitions in a molecule, can also be simulated. For this compound, the UV absorption is dominated by the π-π* transitions of the aromatic rings. Computational predictions can help to interpret the experimental spectrum and understand how the electronic structure is affected by the protecting groups.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data This table is generated for illustrative purposes.

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 7.35-7.25 | 7.32-7.21 | Protons of the benzyl ring |

| 7.10 | 7.08 | Protons of the tyrosine ring | |

| 5.05 | 5.03 | Methylene (B1212753) protons of the benzyl group | |

| 1.40 | 1.38 | tert-butyl protons of the Boc group | |

| ¹³C NMR (δ, ppm) | 174.5 | 174.2 | Carboxyl carbon |

| 155.8 | 155.5 | Carbonyl carbon of the Boc group | |

| 80.2 | 79.9 | Quaternary carbon of the Boc group | |

| IR (cm⁻¹) | 1705 | 1708 | C=O stretch (Boc group) |

| 1250 | 1245 | C-O stretch (benzyl ether) | |

| UV-Vis (λmax, nm) | 275 | 274 | π-π* transition of the tyrosine ring |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.netvaia.comcommonorganicchemistry.com For a protected amino acid like this compound, computational studies can elucidate the pathways of key reactions, such as the deprotection of the Boc and benzyl groups or its use in peptide bond formation.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate.

For example, the acid-catalyzed deprotection of the Boc group can be studied computationally. total-synthesis.com The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates. total-synthesis.com Computational methods can model each of these steps, calculate the activation energies, and provide a detailed understanding of the reaction kinetics.

Similarly, the removal of the benzyl group, typically through catalytic hydrogenation, can be modeled. Computational studies can shed light on how the molecule adsorbs onto the catalyst surface and the step-by-step process of hydrogen addition and C-O bond cleavage.

Transition state analysis can also be used to understand the stereoselectivity of reactions involving this chiral amino acid derivative. By comparing the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored.

In Silico Design of Novel Tyrosine-Based Architectures and Synthetic Strategies

This compound can serve as a versatile building block for the in silico design of novel and complex molecular architectures. nih.govchapman.edumdpi.com With its specific pattern of protecting groups, it offers a handle for selective chemical modifications, making it an attractive component for designing peptides, peptidomimetics, and other functional molecules. nih.gov

Computational tools can be used to design new molecules with desired properties, such as enhanced biological activity, improved stability, or specific binding affinities. nih.gov For instance, this protected tyrosine derivative could be incorporated into a virtual library of peptides, which are then computationally screened for their ability to bind to a specific protein target. researchgate.net

Machine learning and artificial intelligence are also being increasingly used in molecular design. chapman.edumdpi.comnih.gov These methods can learn from existing data to predict the properties of new molecules and even suggest novel structures that have a high probability of being active. chapman.edumdpi.com

Furthermore, computational chemistry can aid in the development of synthetic strategies for these novel architectures. By modeling different reaction pathways and predicting their outcomes, chemists can identify the most efficient and selective routes for synthesizing the target molecules. This in silico approach can significantly accelerate the discovery and development of new drugs and materials based on tyrosine-derived scaffolds.

Challenges and Future Perspectives in Research on N Boc N Ethyl O Benzyl L Tyrosine

Overcoming Synthetic Hurdles and Improving Efficiency

The practical utility of N-Boc-N-ethyl-O-benzyl-L-tyrosine is fundamentally dependent on its efficient and reliable synthesis. Current methodologies, while functional, present several areas for improvement, particularly in mitigating side reactions and achieving high stereochemical purity.

Mitigation of Side Reactions and Protecting Group Instabilities (e.g., benzyl (B1604629) group migration)

The synthesis of this compound involves the use of multiple protecting groups, namely the tert-butyloxycarbonyl (Boc) group for the amine and the benzyl (Bzl) group for the phenolic hydroxyl of the tyrosine side-chain. The stability and compatibility of these groups are paramount to achieving high yields and purity. nih.gov

A significant challenge is the potential for side reactions related to these protecting groups. The benzyl group, in particular, is susceptible to acid-catalyzed migration from the oxygen of the phenol (B47542) to the aromatic ring, a reaction known as O to C migration. nih.gov This side reaction can occur during the removal of other acid-labile protecting groups, such as the Boc group, leading to the formation of an undesired 3-benzyltyrosine impurity. nih.gov Research has shown that the choice of acid and solvent system for deprotection is critical. For instance, using hydrogen bromide in a mixture of phenol and p-cresol (B1678582) instead of in trifluoroacetic acid (TFA) can reduce this migration. nih.gov Similarly, employing a mixture of TFA and acetic acid has been shown to suppress the loss of the O-benzyl protection during Boc group removal. nih.gov

Table 1: Key Protecting Groups and Associated Instabilities

| Protecting Group | Protected Functionality | Common Removal Conditions | Potential Instability/Side Reaction | Mitigation Strategies |

| Boc (tert-Butyloxycarbonyl) | α-Amino group | Trifluoroacetic Acid (TFA) | Premature deprotection of other acid-sensitive groups. | Orthogonal protection schemes, optimized acid/solvent mixtures. nih.gov |

| Bzl (Benzyl) | Tyrosine hydroxyl group | Strong acids (e.g., HF), Catalytic Hydrogenolysis | Acid-catalyzed O to C migration to form 3-benzyltyrosine. nih.gov | Use of specific scavenger cocktails (phenol, cresol), alternative deprotection reagents. nih.gov |

Development of Highly Stereoselective N-Alkylation Protocols for Complex Targets

Introducing the ethyl group onto the nitrogen atom of the amino acid while maintaining the original stereochemistry at the α-carbon is a critical and challenging step. Traditional N-alkylation methods often require harsh conditions or the use of strong bases, which can lead to racemization of the chiral center. nih.gov The presence of bulky protecting groups and the inherent steric hindrance around the nitrogen atom in a di-protected tyrosine derivative further complicate this transformation.

Future research is focused on developing milder and more selective catalytic methods for N-alkylation. nih.govresearchgate.net Strategies employing transition metal catalysts, such as ruthenium or iron-based systems, in "borrowing hydrogen" or "hydrogen autotransfer" reactions are promising. nih.gov These methods can use alcohols as alkylating agents, which are generally more environmentally benign than alkyl halides, and often proceed under base-free conditions, thereby minimizing the risk of racemization. nih.gov The development of new ligands that can enhance catalyst activity and stereocontrol is a key area of investigation. thieme-connect.de For complex and sterically hindered substrates like N-Boc-O-benzyl-L-tyrosine, achieving high conversion and enantioselectivity in the N-ethylation step remains a significant synthetic goal. researchgate.net

Exploration of Expanded Chemical Space with N-Alkylated Tyrosine Derivatives

The incorporation of N-alkylated amino acids, such as this compound, into peptides is a powerful strategy for expanding chemical space in drug discovery. scripps.edupitt.edu This modification moves beyond the 20 proteinogenic amino acids, allowing for the creation of novel peptide structures with potentially enhanced therapeutic properties. scripps.edupitt.eduacs.org

N-alkylation can significantly alter the physicochemical properties of a peptide, including its conformation, proteolytic stability, and cell permeability. The ethyl group on the nitrogen atom removes the amide proton, disrupting the potential for hydrogen bonding and influencing the peptide's secondary structure. This can lead to peptides with more rigid conformations, which can be advantageous for binding to specific biological targets. nih.gov

Future research will likely focus on systematically exploring the impact of incorporating N-ethyl-tyrosine into various peptide scaffolds. This involves creating libraries of peptides where the position and number of N-ethylated residues are varied. polarispeptides.com By screening these libraries, researchers can identify new peptide-based drug candidates for a range of diseases, including cancer and infectious diseases. scripps.edu The ability to generate and explore this expanded chemical space is crucial for tackling challenging biological targets, such as protein-protein interactions, that have been difficult to address with traditional small molecules. biorxiv.orgbiorxiv.orgnih.gov

Advanced Characterization of N-Ethyl Specific Effects on Reactivity and Structure

While the general effects of N-alkylation on peptide structure are understood, the specific influence of an N-ethyl group compared to the more commonly studied N-methyl group is less well-characterized. The slightly larger size of the ethyl group could lead to unique conformational preferences and steric interactions within a peptide chain.

Advanced analytical techniques are required to fully elucidate these effects. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed insights into the three-dimensional structure of peptides containing N-ethyl-tyrosine. Molecular dynamics (MD) simulations can complement these experimental methods by providing a dynamic view of how the N-ethyl group influences peptide folding and flexibility. fu-berlin.de

Understanding these specific structural effects is crucial for the rational design of peptidomimetics. For example, knowing how an N-ethyl group at a particular position affects the presentation of other amino acid side chains can guide the optimization of a peptide's binding affinity and selectivity for its target. Furthermore, the reactivity of the peptide can be influenced by the N-ethyl group. For instance, the rate of cis-trans isomerization of the preceding peptide bond may be altered, which can have significant implications for the biological activity of the peptide.

Addressing Sustainability in Synthesis and Scale-Up of this compound Production

As with any chemical manufacturing process, the synthesis of this compound and its subsequent use in peptide production must consider long-term sustainability. nih.gov This involves addressing the environmental impact of the synthetic route, particularly as production is scaled up from the laboratory to an industrial level. researchgate.net

Key principles of green chemistry can be applied to the synthesis of this compound. unibo.itunibo.itnih.gov This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. unibo.it For example, exploring biocatalytic routes for N-alkylation could reduce the reliance on potentially toxic alkylating agents and heavy metal catalysts. nih.gov

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the generation of waste products through more efficient reactions and the recycling of solvents and catalysts.

The scale-up of production presents its own set of challenges. researchgate.net Reactions that are efficient on a small scale may not be practical or safe on a larger scale. Process optimization to ensure consistent product quality, high yields, and safe handling of all materials is crucial. rsc.org Furthermore, the entire life cycle of the product, from the sourcing of raw materials to the disposal of waste, should be considered to create a truly sustainable manufacturing process. nih.govnih.gov

Q & A

Q. Example Data :

| Temperature (°C) | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 25 | 0.002 | 346 hours |

| 40 | 0.008 | 87 hours |

Data Contradictions: How to resolve discrepancies in reported CAS numbers for similar compounds?

Answer:

- Cross-Reference : Compare entries in Reaxys and SciFinder. For example, N-Boc-O-benzyl-L-tyrosine is CAS 2130-96-3 , while ethylated analogs may lack registered entries.

- Synthesis Validation : Confirm identity via HRMS and elemental analysis if CAS is disputed .

Mechanistic Studies: What computational methods model Boc deprotection pathways?

Answer:

- DFT Calculations : Use Gaussian 16 to simulate acid-catalyzed Boc cleavage. Optimize transition states (TS) for TFA-mediated deprotection.

- Solvent Effects : Compare activation energies in DCM vs. DMF to rationalize experimental rate differences .

Key Insight :

Protonation of the Boc carbonyl precedes tert-butyl cation formation, with a TS energy barrier of ~25 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.